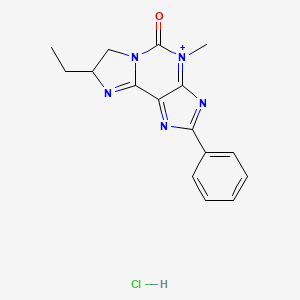

PSB 11 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potent and selective antagonist for the human adenosine A3 receptor, with low affinity for the rat A3 receptor (Ki values are 2.3 and > 10000 nM respectively). Displays > 1000-fold selectivity over human A1 and A2A receptors (Ki values are 4.1 and 3.3 μM respectively) and > 180-fold selectivity over rat A1, rat A2A and mouse A2B receptors. Acts as an inverse agonist in the [35S]GTPγS binding assay in hA3-CHO cells (IC50 = 36 nM).

Analyse Biochimique

Biochemical Properties

PSB 11 hydrochloride interacts with the human Adenosine A3 receptor with high affinity . It antagonizes human A1 and A2A receptors . The nature of these interactions is competitive .

Cellular Effects

This compound has shown anti-inflammatory effects . It influences cell function by acting as an inverse agonist in the [35S]GTPγS binding assay .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Adenosine A3 receptor . It acts as an antagonist, preventing the receptor from being activated .

Activité Biologique

PSB 11 hydrochloride is a synthetic compound recognized primarily for its role as a potent and selective antagonist of the human adenosine A3 receptor (hA3AR). This article delves into its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C₁₆H₁₈ClN₅O

- Molecular Weight : 331.8 g/mol

- CAS Number : 453591-58-7

- Purity : ≥ 98% (HPLC)

This compound exhibits high selectivity for the human A3 receptor, with a dissociation constant (Ki) of 2.3 nM for hA3AR and significantly lower affinity for rat A3 receptors (Ki > 10,000 nM) . It also shows over 1000-fold selectivity against human A1 and A2A receptors, making it a valuable tool for studying adenosine receptor functions .

In functional assays, PSB 11 acts as an inverse agonist , which means it not only blocks the receptor but also stabilizes it in an inactive form, leading to reduced receptor activity in the presence of adenosine. This was demonstrated using the [^35S]GTPγS binding assay, where PSB 11 exhibited an IC50 value of 36 nM .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects , making it a candidate for treating conditions associated with excessive inflammation. The compound's ability to modulate adenosine signaling pathways could potentially alleviate inflammatory responses in various tissues .

Case Studies and Experimental Findings

- Binding Affinity Studies :

- Functional Assays :

Data Table: Comparative Binding Affinities of this compound

| Receptor Type | Ki Value (nM) | Selectivity Ratio |

|---|---|---|

| Human A3 | 2.3 | - |

| Rat A3 | >10,000 | >4,300-fold |

| Human A1 | 4,100 | >1,000-fold |

| Human A2A | 3,300 | >1,000-fold |

Applications De Recherche Scientifique

Pharmacological Studies

PSB 11 hydrochloride is primarily utilized in pharmacological research to study the adenosine A3 receptor's role in various biological systems. Its selective antagonism allows researchers to investigate the receptor's involvement in:

- Cardiovascular Health : The adenosine A3 receptor is implicated in cardiovascular regulation, and this compound may help elucidate its role in heart function and disease mechanisms.

- Inflammation : Studies have indicated that this compound exhibits anti-inflammatory effects, making it a candidate for exploring treatments for inflammatory diseases .

Cancer Research

Research has shown that adenosine receptors, including A3, are involved in tumor growth and metastasis. This compound can be used to:

- Investigate the effects of adenosine signaling on tumor progression.

- Explore potential therapeutic strategies targeting the A3 receptor to inhibit cancer cell proliferation.

Neuroscience

The modulation of adenosine receptors is critical in neurological processes. This compound's selectivity for the A3 receptor allows for:

- Examination of its effects on neuroprotection and neurodegenerative diseases.

- Studies on pain perception and analgesic pathways involving adenosine signaling.

Case Study 1: Inflammation Modulation

A recent study investigated the effects of this compound on human dental pulp cells, demonstrating its capacity to enhance ATP-induced odontoblastic differentiation. The findings suggest that PSB 11 may play a role in dental tissue regeneration through modulation of inflammatory responses .

| Parameter | Value |

|---|---|

| Ki (human A3 receptor) | 2.3 nM |

| Ki (rat A3 receptor) | >10,000 nM |

| Inverse Agonist Activity | IC50 = 36 nM |

Case Study 2: Cancer Cell Proliferation

In another study focusing on cancer biology, researchers utilized this compound to assess its impact on breast cancer cell lines. The results indicated that antagonism of the A3 receptor led to reduced cell viability and proliferation, suggesting potential therapeutic implications .

Propriétés

IUPAC Name |

8-ethyl-4-methyl-2-phenyl-7,8-dihydroimidazo[2,1-f]purin-4-ium-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11H,3,9H2,1-2H3;1H/q+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDXRUPGLQZLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=N1)C3=NC(=NC3=[N+](C2=O)C)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN5O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.